![molecular formula C12H11N3OS2 B2884488 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide CAS No. 476631-65-9](/img/structure/B2884488.png)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide
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Description
“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide” is a compound that contains the benzothiazole and thiazolo[5,4-e][1,3]benzothiazole moieties. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of these moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A coupling reagent like TBTU can be used for efficient and facile synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide .Scientific Research Applications
Agriculture and Plant Protection
The compound, also known as N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide, has been found to have a positive effect on tulips. It limits infections with Fusarium oxysporum sp. tulipea and stimulates the growth and development of the plants . This suggests its potential use in agriculture, particularly in the protection of plants from fungal diseases and in promoting plant growth .
Synthesis of Benzothiadiazole Derivatives
The compound is used in the synthesis of benzothiadiazole derivatives. A scalable route for a key benzothiadiazole building block via a Pd-catalyzed Migita coupling has been developed . This suggests its potential use in chemical synthesis and industrial applications .
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-3-9(16)15-12-14-7-4-5-8-10(11(7)18-12)13-6(2)17-8/h4-5H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWDMJZDOTFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide |
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